molecular formula C₁₈H₁₉ClN₂O B1145408 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde CAS No. 1136010-98-4

4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde

Cat. No.: B1145408
CAS No.: 1136010-98-4
M. Wt: 314.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is an organic compound with the molecular formula C17H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde typically involves the reaction of piperazine with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde involves its interaction with histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, a key mediator of allergic reactions. This inhibition helps reduce symptoms such as itching, swelling, and bronchoconstriction. The compound’s anti-inflammatory effects are also attributed to its ability to modulate the release of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the piperazine ring. These features contribute to its high affinity for histamine H1 receptors and its potent anti-allergic and anti-inflammatory activities. Compared to other antihistamines, this compound and its derivatives may offer improved efficacy and reduced side effects .

Properties

CAS No.

1136010-98-4

Molecular Formula

C₁₈H₁₉ClN₂O

Molecular Weight

314.81

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.